molecular formula C21H18F3N5O2 B12621594 5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B12621594
M. Wt: 429.4 g/mol
InChI Key: VPBXPJKTDPLKKC-UHFFFAOYSA-N
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Description

5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole moiety or the carbonyl group, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of molecules known as triazoles, which are characterized by a five-membered ring containing three nitrogen atoms. The specific structure of this compound allows it to interact with biological systems in unique ways, making it a candidate for various applications.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. The presence of the triazole moiety is known to enhance the bioactivity against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

CompoundCell LineIC50 (µM)
5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamideMCF-7TBD
Similar Triazole DerivativeHepG22.01

Antimicrobial Properties

The triazole framework is also noted for its antimicrobial properties. Compounds with this structure have been investigated for their efficacy against bacterial and fungal pathogens. Studies indicate that modifications to the triazole ring can enhance antimicrobial activity, suggesting that derivatives of this compound could be potent candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has suggested that certain triazole-containing compounds exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. This makes them valuable in treating conditions characterized by inflammation, such as arthritis .

Case Study 1: Anticancer Development

A study evaluated the anticancer effects of various triazole derivatives on non-small cell lung cancer (NSCLC). The results indicated that compounds similar to this compound displayed IC50 values in the low micromolar range against NSCLC cell lines. These findings support further investigation into this compound's potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of triazole derivatives against a panel of bacteria and fungi. The study found that derivatives with modifications at the phenyl ring exhibited enhanced activity, suggesting that this compound could be optimized for better performance against resistant strains .

Mechanism of Action

The mechanism of action of 5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole moiety.

    Voriconazole: Another antifungal with a triazole ring.

    Trazodone: An antidepressant with a triazole structure.

    Nefazodone: An antidepressant similar to trazodone.

    Trapidil: An antihypertensive agent with a triazole component.

Uniqueness

What sets 5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide apart from these compounds is its unique combination of a pyrrolidine ring, a triazole moiety, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a carboxamide group, and a triazole moiety. This structural diversity suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring.
  • Carboxamide group : Contributes to the compound's solubility and potential hydrogen bonding.
  • Triazole moiety : Known for its biological activity, particularly in antifungal and anticancer applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer properties : Preliminary studies suggest efficacy against various cancer cell lines.
  • Antimicrobial activity : The triazole component is associated with antifungal effects.
  • Anti-inflammatory effects : Potential inhibition of cyclooxygenase (COX) enzymes has been noted.

Anticancer Activity

A study evaluated the anticancer potential of related triazole compounds. The results showed that derivatives with similar structural features exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .

CompoundCell LineIC50 (µM)
Triazole Derivative AHeLa15
Triazole Derivative BCaCo-225
This compoundTBDTBD

Antimicrobial Activity

The triazole group is known for its antifungal properties. A review highlighted that triazole-containing compounds often show significant activity against fungal pathogens. For instance, compounds similar to the one demonstrated effective inhibition of Candida species with MIC values ranging from 0.5 to 8 µg/mL .

Inhibition of COX Enzymes

The compound's potential as a COX inhibitor was explored in a recent study focusing on triazole derivatives. The results indicated that certain modifications could enhance selectivity towards COX-II over COX-I, with IC50 values reported as low as 0.2 µM for selective COX-II inhibitors . This suggests that the compound may also exhibit anti-inflammatory properties.

The biological activities of this compound may be attributed to:

  • Inhibition of key enzymes : Such as COX enzymes involved in inflammation.
  • Interference with cellular pathways : The triazole structure may disrupt fungal cell wall synthesis or cancer cell proliferation pathways.

Properties

Molecular Formula

C21H18F3N5O2

Molecular Weight

429.4 g/mol

IUPAC Name

5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H18F3N5O2/c22-21(23,24)16-2-1-3-18(9-16)29-11-15(8-19(29)30)20(31)27-17-6-4-14(5-7-17)10-28-13-25-12-26-28/h1-7,9,12-13,15H,8,10-11H2,(H,27,31)

InChI Key

VPBXPJKTDPLKKC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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